REACTION_CXSMILES
|
[C:1]([NH:6][C:7]([NH2:9])=[S:8])(=[O:5])[CH:2]([CH3:4])[CH3:3].Br[CH2:11][C:12](=O)[C:13]([OH:15])=[O:14].[CH3:17][CH2:18]O>>[CH2:17]([O:15][C:13]([C:12]1[N:9]=[C:7]([NH:6][C:1](=[O:5])[CH:2]([CH3:4])[CH3:3])[S:8][CH:11]=1)=[O:14])[CH3:18]
|
Name
|
|
Quantity
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34 g
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Type
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reactant
|
Smiles
|
BrCC(C(=O)O)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 2 hours
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Duration
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2 h
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Type
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CONCENTRATION
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Details
|
concentrated to dryness
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Type
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DISSOLUTION
|
Details
|
dissolved with ethyl acetate
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Type
|
WASH
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Details
|
washed with saturated aqueous of NaHCO3
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Type
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CUSTOM
|
Details
|
The organic layer was dried
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=C(SC1)NC(C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |